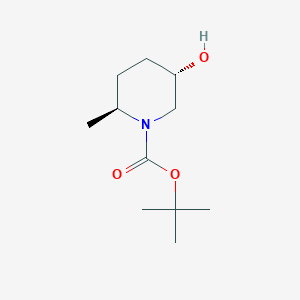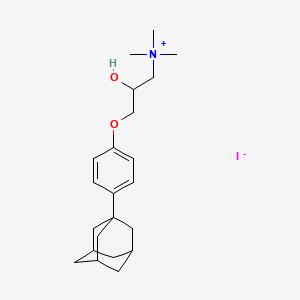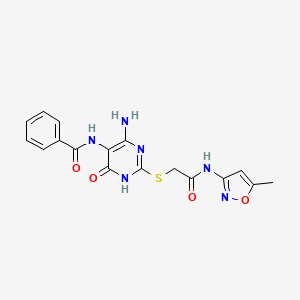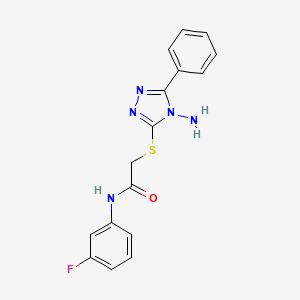
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride, also known as L-BMAA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential involvement in the development of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Synthesis in Anticancer Agents : A range of S-glycosyl and S-alkyl derivatives, including compounds related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and shown significant in vitro anticancer activities against different cancer cell lines. These compounds, such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, exhibit active cytotoxic agents properties (Saad & Moustafa, 2011).
Antidepressant Activity
- Potential Antidepressant Properties : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a related bromo compound, showed antidepressant activities in mice. This suggests the potential for compounds in this family, including Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, to be investigated for antidepressant properties (Yuan, 2012).
Antiandrogen Activity
- Antiandrogenic Effects : Derivatives of 2-hydroxypropionanilides, which are structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and tested for antiandrogen activity. This research could lead to the development of novel antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Cardiovascular Research
- Cardiovascular Pharmacology : Research on analogs of indorenate, including compounds like Methyl 3‐amino‐(1H‐indol‐3‐yl) propanoate hydrochloride, has been conducted to evaluate their cardiovascular effects. This includes studying their antihypertensive effects and actions on blood pressure and vascular tone (Pérez-Alvarez et al., 1999).
Material Science
- Copolymerization in Material Science : Ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been synthesized and utilized in the copolymerization with styrene for potential applications in material science (Kharas et al., 2016).
Amino Acid Synthesis
- Amino Acid Synthesis : Research includes the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, which are structurally similar to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride. This research is significant for developing novel amino acids (Laue et al., 2000).
Antimalarial Activity
- Antimalarial Drug Development : Studies on compounds such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, structurally related to Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, have been conducted. These compounds have shown excellent activity against resistant strains of malaria, suggesting potential applications in antimalarial drug development (Werbel et al., 1986).
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHBEOMKWJVGY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2670691.png)

![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)

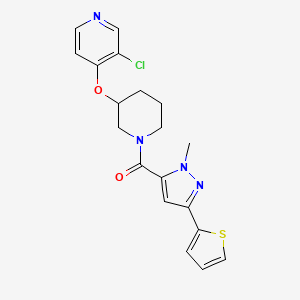
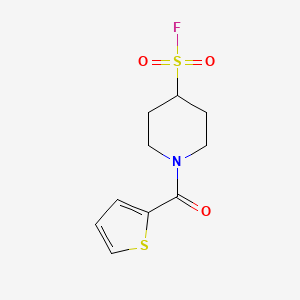
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)
![6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2670701.png)
